2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylsulfanylmethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-20-15-8-7-12(9-16(15)21-2)10-22-11-17-18-13-5-3-4-6-14(13)19-17/h3-9H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNLAGVFHNZMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSCC2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-mercaptomethyl-1H-benzo[d]imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitrobenzoimidazoles, halobenzoimidazoles.
Scientific Research Applications
Pharmacological Applications
The applications of this compound can be categorized based on its pharmacological properties:
Antimicrobial Activity
Numerous studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The presence of the thioether and methoxy groups in the structure enhances its interaction with microbial targets. For instance:
- Antibacterial Activity : Compounds similar to 2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
- Antifungal Activity : The compound has demonstrated antifungal properties, making it a candidate for treating fungal infections .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of imidazole derivatives. The compound's structure allows it to inhibit pro-inflammatory pathways effectively, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Benzimidazole derivatives are recognized for their anticancer properties. Studies have shown that modifications in their structure can lead to enhanced cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Case Studies : In vitro studies have reported significant reductions in cell viability for several cancer types when treated with similar benzimidazole compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key factors include:
- Substituents on the Benzene Ring : The presence of electron-donating groups like methoxy can enhance the lipophilicity and bioavailability of the compound.
- Thioether Linkage : This functional group is crucial for increasing the reactivity towards biological targets, enhancing antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of 2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-((4-methoxybenzyl)thio)methyl)-1H-benzo[d]imidazole
- **2-((4-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole
- **2-((4-methylbenzyl)thio)methyl)-1H-benzo[d]imidazole
Uniqueness
2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole is unique due to the presence of the 3,4-dimethoxybenzyl group, which imparts distinct electronic and steric properties This modification can enhance the compound’s solubility, stability, and biological activity compared to its analogs
Biological Activity
The compound 2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole is a derivative of benzimidazole known for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₂O₂S
- Molecular Weight : 273.35 g/mol
This compound features a benzimidazole core substituted with a thioether group, which is hypothesized to enhance its biological activity.
Research indicates that compounds with a benzimidazole structure can exhibit various mechanisms of action:
- Tubulin Inhibition : Similar imidazole derivatives have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, compounds in this class have demonstrated IC50 values ranging from 80 nM to 1.48 μM against various cancer cell lines, indicating significant potency in disrupting microtubule dynamics .
- Anticancer Activity : The benzimidazole scaffold is known for its anticancer properties. Studies have reported that derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key growth factor receptors like VEGFR .
- Antimicrobial Effects : Some derivatives have shown promise as antimicrobial agents, potentially acting against bacterial and fungal infections through disruption of cellular processes or inhibition of enzyme activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzimidazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent study evaluated a series of imidazole derivatives for their anticancer properties. The lead compound exhibited an IC50 value of 0.29 μM against A375 melanoma cells and showed significant inhibition of tubulin polymerization, suggesting a strong potential for therapeutic use in cancer treatment .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of benzimidazole derivatives against various pathogens. The results indicated that certain compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 1: Biological Activity Summary
| Activity Type | Compound | IC50 (μM) | Notes |
|---|---|---|---|
| Tubulin Inhibition | Compound A | 0.4 | Higher potency than colchicine |
| Anticancer (A375) | Compound B | 0.29 | Induces apoptosis |
| Antimicrobial | Compound C | 0.5 | Effective against E. coli |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases potency |
| Thioether Group | Enhances solubility |
| Benzyl Substitution | Modulates receptor binding |
Q & A
Basic Question
- ¹H/¹³C NMR : Essential for verifying substitution patterns and aromatic proton environments. For example, ¹H NMR peaks at δ 4.59 (CH₂-S) and δ 7.49 (Ar-H) confirm thioether and benzimidazole moieties .
- LC-MS : Validates molecular weight (e.g., m/z 338.79 [M+H]⁺) and purity (>98%) .
- IR Spectroscopy : Detects functional groups like C=N (1600–1650 cm⁻¹) and S-C (650–700 cm⁻¹) .
How do electron-donating substituents (e.g., methoxy groups) influence reactivity and biological activity?
Advanced Question
Methoxy groups at the 3,4-positions enhance electron density, improving corrosion inhibition and binding to biological targets.
- Corrosion Inhibition : Methoxy groups increase adsorption on metal surfaces (e.g., J55 steel) via lone-pair interactions, as shown by DFT calculations and molecular dynamics (MD) simulations .
- Biological Activity : Substituents like 4-nitrobenzyl in triazole derivatives improve antimicrobial activity (MIC values: 15.62–62.50 µg/mL) .
How can molecular docking guide the design of derivatives for specific targets?
Advanced Question
Docking studies predict binding modes to enzymes or receptors. For example:
- Antimalarial Targets : Derivatives with phenolic Mannich base side chains (e.g., compound 15 ) showed enhanced binding to Plasmodium falciparum enzymes, correlating with IC₅₀ values of 325.2 [M+H]⁺ .
- Anti-inflammatory Activity : Benzimidazole-triazole hybrids exhibit COX-2 inhibition via π-π stacking and hydrogen bonding in docking poses .
What strategies resolve discrepancies in biological activity data across derivatives?
Advanced Question
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogen vs. methoxy) and correlate with activity. For instance, 4-nitrobenzyl derivatives (3a) showed higher antimicrobial activity than 4-methoxy analogs (3g) .
- In Silico Screening : Use DFT to calculate electronic parameters (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity .
What are common side reactions during synthesis, and how are they mitigated?
Basic Question
- Oxidation of Thioether : Avoided by conducting reactions under inert atmosphere (N₂/Ar).
- Triazole Isomerization : Controlled by optimizing CuAAC conditions (e.g., stoichiometric Cu⁺) .
- Byproduct Formation : Minimized via TLC monitoring and gradient elution during column chromatography .
How do solvent-free conditions improve synthetic efficiency?
Advanced Question
Solvent-free Friedel-Crafts acylation (e.g., using Eaton’s reagent) reduces waste and increases yields (90–96%) for fused imidazo[2,1-b]thiazoles. Key advantages:
- Reduced Reaction Time : 5–6 hours vs. 18 hours in solvent-based systems.
- Simplified Purification : No solvent removal required .
What purification methods ensure high-purity products?
Basic Question
- Recrystallization : Use ethanol/water mixtures for polar derivatives.
- Column Chromatography : SiO₂ with EtOAc/hexane gradients resolves triazole and benzimidazole isomers .
- HPLC : For final purity validation (>95%) .
How do crystallographic studies elucidate molecular interactions?
Advanced Question
X-ray crystallography reveals packing motifs and non-covalent interactions (e.g., hydrogen bonds, π-stacking). For example:
- Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate forms a monoclinic lattice with C-H···O interactions stabilizing the crystal structure .
What computational tools predict electronic properties and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
